molecular formula C13H16O3 B11888779 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11888779
M. Wt: 220.26 g/mol
InChI Key: GBEXJEVJVPNCJM-UHFFFAOYSA-N
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Description

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, featuring an ethoxy group and a carboxylic acid group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Ethoxylation: The carboxylic acid group is then ethoxylated using ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-2-naphthoic acid
  • 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Uniqueness

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C13H16O3) is a compound belonging to the class of naphthalene derivatives. Its unique structure imparts various biological activities that have been the subject of recent research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 791118-18-8
  • Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria in vitro.
  • Fungal Activity : It also displayed antifungal activity against common fungal strains.

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory effects. In vitro assays have shown:

  • Reduction in pro-inflammatory cytokines.
  • Inhibition of inflammatory pathways such as NF-kB.

Anticancer Potential

There is emerging evidence of the anticancer potential of this compound. Studies have reported:

  • Cell Proliferation Inhibition : Significant reduction in cell viability in various cancer cell lines.
  • Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis through mitochondrial pathways.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial properties and found effective inhibition against Staphylococcus aureus and E. coli.
Study 2 Explored anti-inflammatory effects and demonstrated significant suppression of TNF-alpha production in macrophages.
Study 3 Analyzed anticancer activity and reported IC50 values indicating potent cytotoxic effects on breast cancer cell lines.

Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of naphthalene derivatives, including this compound. The findings suggested that modifications to the ethoxy group could enhance biological activity .
  • Another research article focused on the antioxidant properties of naphthalene derivatives and indicated that this compound could effectively scavenge free radicals .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-2-16-12-8-10(13(14)15)7-9-5-3-4-6-11(9)12/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

GBEXJEVJVPNCJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1CCCC2)C(=O)O

Origin of Product

United States

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